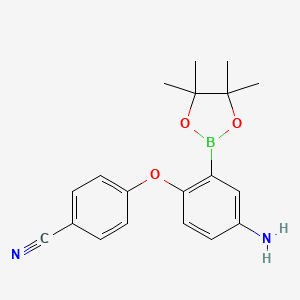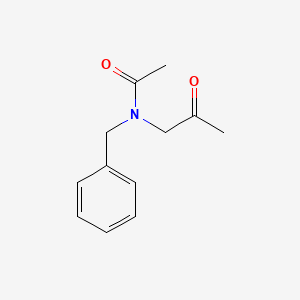
6-Hydroxy-5-((4-sulphophenyl)azo)naphthalene-2-sulphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-hydroxy-5-[(4-sulphophenyl)azo]naphthalene-2-sulphonic acid is an organic compound belonging to the class of 2-naphthalene sulfonates. These compounds are characterized by a naphthalene moiety carrying a sulfonic acid group at the 2-position . This compound is often used as a dye and has applications in various scientific fields.
Méthodes De Préparation
The synthesis of 6-hydroxy-5-[(4-sulphophenyl)azo]naphthalene-2-sulphonic acid typically involves the diazotization of 4-aminobenzenesulfonic acid followed by coupling with 2-naphthol-6-sulfonic acid under alkaline conditions . The resulting dye is then precipitated using sodium chloride, filtered, and purified . Industrial production methods follow similar routes but are optimized for large-scale synthesis.
Analyse Des Réactions Chimiques
6-hydroxy-5-[(4-sulphophenyl)azo]naphthalene-2-sulphonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of corresponding amines.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl and sulfonic acid groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium dithionite . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6-hydroxy-5-[(4-sulphophenyl)azo]naphthalene-2-sulphonic acid is widely used in scientific research, particularly in:
Chemistry: As a dye for various analytical techniques.
Biology: For staining cells and tissues, aiding in the visualization of biological structures.
Medicine: In diagnostic assays and research involving biological molecules.
Industry: Used in the dyeing process for textiles and other materials.
Mécanisme D'action
The compound exerts its effects primarily through its ability to bind to specific molecular targets. The azo group in the compound can interact with various biological molecules, leading to changes in their properties and functions . The exact pathways involved depend on the specific application and the biological context.
Comparaison Avec Des Composés Similaires
6-hydroxy-5-[(4-sulphophenyl)azo]naphthalene-2-sulphonic acid is similar to other azo dyes, such as:
Sunset Yellow FCF: Another azo dye used in food and cosmetics.
Tartrazine: A yellow azo dye commonly used in food products.
Compared to these compounds, 6-hydroxy-5-[(4-sulphophenyl)azo]naphthalene-2-sulphonic acid is unique due to its specific structural features and applications in scientific research .
Propriétés
Numéro CAS |
5859-11-0 |
|---|---|
Formule moléculaire |
C16H12N2O7S2 |
Poids moléculaire |
408.4 g/mol |
Nom IUPAC |
6-hydroxy-5-[(4-sulfophenyl)diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C16H12N2O7S2/c19-15-8-1-10-9-13(27(23,24)25)6-7-14(10)16(15)18-17-11-2-4-12(5-3-11)26(20,21)22/h1-9,19H,(H,20,21,22)(H,23,24,25) |
Clé InChI |
KEYWXKLGZZGHMT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)O)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(Phenylmethoxy)-2-naphthalenyl]ethanone](/img/structure/B13976720.png)
![5-(6-(3-Aminophenyl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyridin-2-amine](/img/structure/B13976740.png)


![7-Amino-3-methyl[1,8]naphthyridin-2-ol](/img/structure/B13976769.png)



![3-Bromo-2-(4-fluoro-phenyl)-6,7-dihydro-4H-pyraZolo[5,1-c][1,4]oxaZine](/img/structure/B13976786.png)

![8H-Indeno[5,4-b]furan](/img/structure/B13976799.png)



